6-Amino-5-(dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester
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Overview
Description
6-Amino-5-(dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester is a boronic ester derivative that has gained attention in the field of organic chemistry due to its unique properties and potential applications. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used in the synthesis of complex organic molecules.
Mechanism of Action
Target of Action
It’s known that boronic esters, such as this compound, are often used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis .
Mode of Action
The compound, being a boronic ester, is likely to participate in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic ester acts as a nucleophile, transferring an organic group to a metal catalyst, typically palladium . This process is known as transmetalation .
Biochemical Pathways
The suzuki-miyaura cross-coupling reactions in which boronic esters participate can lead to the formation of various organic compounds . These compounds can then participate in various biochemical pathways, depending on their structure and functional groups.
Pharmacokinetics
It’s worth noting that boronic esters are generally sensitive to hydrolysis under mild acidic or basic conditions . This could potentially affect the bioavailability of the compound.
Result of Action
The result of the compound’s action would depend on the specific reaction it’s involved in. In the context of Suzuki-Miyaura cross-coupling reactions, the compound would contribute to the formation of a new carbon-carbon bond . This could lead to the synthesis of various organic compounds, depending on the other reactants involved.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, boronic esters are sensitive to hydrolysis under both acidic and basic conditions . Therefore, the pH of the environment could significantly affect the stability and reactivity of the compound. Additionally, the presence of a suitable metal catalyst, typically palladium, is crucial for the compound to participate in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-(dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester typically involves the reaction of 6-amino-5-(dimethylcarbamoyl)pyridine-3-boronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-(dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The amino and carbamoyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or sodium periodate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve mild temperatures and the use of solvents like ethanol or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic ester group yields the corresponding boronic acid, while substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
6-Amino-5-(dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester has several scientific research applications, including:
Chemistry: It is used as a reagent in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Medicine: Its derivatives are being explored for their potential as enzyme inhibitors and other therapeutic agents.
Industry: The compound is used in the production of advanced materials and as a building block for various chemical products.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid pinacol ester: Similar in structure but with a phenyl group instead of the pyridine ring.
4-Aminophenylboronic acid pinacol ester: Contains an amino group on the phenyl ring.
2-Methyl-5-(dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester: Similar structure with a methyl group on the pyridine ring.
Uniqueness
6-Amino-5-(dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of the amino and carbamoyl groups, along with the boronic ester, allows for a wide range of chemical transformations and applications that are not possible with other similar compounds.
Properties
IUPAC Name |
2-amino-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BN3O3/c1-13(2)14(3,4)21-15(20-13)9-7-10(11(16)17-8-9)12(19)18(5)6/h7-8H,1-6H3,(H2,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJKCQQYABQCHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092580-90-9 |
Source
|
Record name | 6-Amino-5-(dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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